molecular formula C15H16Fe B13830659 CID 71774556

CID 71774556

Cat. No.: B13830659
M. Wt: 252.13 g/mol
InChI Key: DSZWLZDKKWLXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 71774556 is a chemical compound identified in the context of essential oil analysis, as evidenced by its isolation and characterization via gas chromatography-mass spectrometry (GC-MS) in Figure 1 of the provided research (). While its exact biological role or industrial application remains unspecified in the available evidence, its inclusion in vacuum-distilled fractions of essential oils implies volatility and functional relevance in aromatic or bioactive contexts .

Properties

Molecular Formula

C15H16Fe

Molecular Weight

252.13 g/mol

InChI

InChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H;

InChI Key

DSZWLZDKKWLXLH-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71774556 involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial for monitoring the production process and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 71774556 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to determine their chemical structure and properties.

Scientific Research Applications

CID 71774556 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 71774556 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

CID 71774556 shares structural and analytical parallels with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546; 30-methyl-oscillatoxin D, CID 185389) (). These compounds, like this compound, are characterized by cyclic or polyketide-derived frameworks, though their functional groups and bioactivities may differ. For instance:

Compound CID Molecular Features Bioactivity
This compound 71774556 Cyclic terpenoid (inferred from GC-MS) Unknown
Oscillatoxin D 101283546 Macrocyclic polyketide Cytotoxic, marine toxin
30-Methyl-oscillatoxin D 185389 Methylated polyketide derivative Antifungal properties

The absence of explicit bioactivity data for this compound limits direct functional comparisons, but its chromatographic behavior (e.g., retention time in GC-MS) aligns with volatile terpenoids, distinguishing it from larger, non-volatile oscillatoxins .

Computational and Spectral Comparisons

This compound’s mass spectrum (, Figure 1D) reveals fragmentation patterns consistent with terpenoid skeletons, differing markedly from halogenated aromatic compounds (e.g., CID 72863, which shows bromine isotope signatures). Computational metrics such as Log S (solubility) and bioavailability scores are well-documented for synthetic compounds () but remain unquantified for this compound, underscoring gaps in its physicochemical profiling.

Q & A

Q. What are best practices for sharing this compound data in open-access repositories?

  • Methodology :
  • Upload raw data (e.g., spectral files, crystallographic CIFs) to platforms like Zenodo or ChemRxiv.
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .

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